molecular formula C14H9ClFN3S2 B14182276 4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-25-4

4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B14182276
CAS No.: 917808-25-4
M. Wt: 337.8 g/mol
InChI Key: MLAKIHLIGXYDJP-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents including chlorine, fluorine, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts is crucial in this process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its combination of a thiazole ring, a pyrimidine ring, and multiple substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917808-25-4

Molecular Formula

C14H9ClFN3S2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H9ClFN3S2/c1-20-14-17-7-6-10(18-14)12-11(19-13(15)21-12)8-4-2-3-5-9(8)16/h2-7H,1H3

InChI Key

MLAKIHLIGXYDJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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